5-chloro-N-cyclopropyl-2-iodobenzamide
Overview
Description
5-chloro-N-cyclopropyl-2-iodobenzamide is a chemical compound with the molecular formula C10H9ClINO and a molecular weight of 321.54 g/mol1. It is intended for research use only and is not suitable for human or veterinary use1.
Synthesis Analysis
Unfortunately, the specific synthesis process for 5-chloro-N-cyclopropyl-2-iodobenzamide is not readily available in the search results. However, it is commercially available for purchase and research12.Molecular Structure Analysis
The molecular structure of 5-chloro-N-cyclopropyl-2-iodobenzamide consists of a benzamide core with a chlorine atom at the 5th position, an iodine atom at the 2nd position, and a cyclopropyl group attached to the nitrogen atom1.
Chemical Reactions Analysis
The specific chemical reactions involving 5-chloro-N-cyclopropyl-2-iodobenzamide are not provided in the search results. Further research or experimental data would be required to provide a detailed analysis of its reactivity.Physical And Chemical Properties Analysis
The physical and chemical properties of 5-chloro-N-cyclopropyl-2-iodobenzamide are not fully detailed in the search results. However, its molecular formula is C10H9ClINO and it has a molecular weight of 321.54 g/mol1.Scientific Research Applications
-
Biological Potential of Indole Derivatives
- Field : Pharmacology .
- Application : Indole derivatives, which may include compounds similar to 5-chloro-N-cyclopropyl-2-iodobenzamide, have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
- Methods : These compounds bind with high affinity to multiple receptors, which is helpful in developing new useful derivatives .
- Results : The diverse biological activities of indole derivatives reveal their immeasurable potential to be explored for newer therapeutic possibilities .
-
Synthesis of 5-Chloro-2-Pentanone
- Field : Organic Chemistry .
- Application : 5-Chloro-2-pentanone and its derivatives are widely utilized in the pharmaceutical and agrochemical industry .
- Methods : A new catalytic approach was proposed to convert 3-acetyl-1-propanol to 5-chloro-2-pentanone using bis(trichloromethyl)carbonate (triphosgene, BTC) as the efficient chlorine source .
- Results : Up to 97.93% of 5-chloro-2-pentanone yield was obtained in 1,2-dichloroethane at 80 °C after 2 h under the initiation of N,N-dimethylacetamide (DMAC) by 1H qNMR .
-
Optical, Thermal, Electrical and Dielectric Properties of Organic Crystals
- Field : Material Science .
- Application : An organic single crystal of 5-chloro-2(3H)benzoxazolone Picrate (5C2BP) was grown and studied for its optical, thermal, electrical, and dielectric properties .
- Methods : The crystal was grown by slow evaporation of solvent technique at ambient temperature using water and ethanol as mixed solvent .
- Results : The grown 5C2BP crystals were subjected to single crystal XRD and powder XRD to know the unit cell parameters and crystallinity of the sample .
Safety And Hazards
The safety and hazards associated with 5-chloro-N-cyclopropyl-2-iodobenzamide are not specified in the search results. As with all chemicals, it should be handled with appropriate safety measures.
Future Directions
The future directions for research involving 5-chloro-N-cyclopropyl-2-iodobenzamide are not specified in the search results. Its potential applications would depend on the results of further research and experimentation.
Please note that this analysis is based on the information available from the search results and may not be comprehensive. For a more detailed analysis, please refer to specific scientific literature or consult with a subject matter expert.
properties
IUPAC Name |
5-chloro-N-cyclopropyl-2-iodobenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClINO/c11-6-1-4-9(12)8(5-6)10(14)13-7-2-3-7/h1,4-5,7H,2-3H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMFONPVMKSRETJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=C(C=CC(=C2)Cl)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClINO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-cyclopropyl-2-iodobenzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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